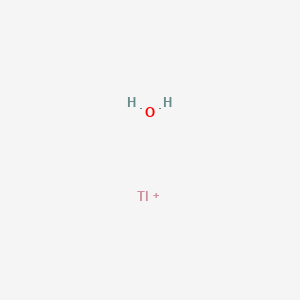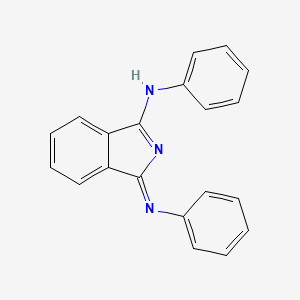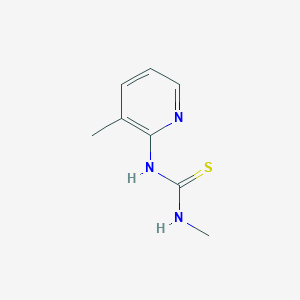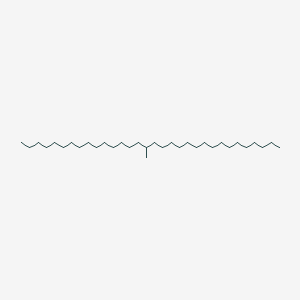
16-Methyldotriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Methyldotriacontane is a long-chain hydrocarbon with the molecular formula C33H68. It is a methyl-branched alkane, specifically a dotriacontane with a methyl group at the 16th carbon position. This compound is part of a class of hydrocarbons known for their presence in natural waxes and cuticular lipids of various organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Methyldotriacontane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where a long-chain alkane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and controlled temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkanes. These processes are conducted under high pressure and temperature, using catalysts like nickel or platinum to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 16-Methyldotriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Although already a saturated hydrocarbon, further reduction can be achieved using strong reducing agents, though this is less common.
Substitution: Halogenation is a common substitution reaction, where halogens like chlorine or bromine replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or heat.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: No significant products as it is already fully reduced.
Substitution: Alkyl halides.
Scientific Research Applications
16-Methyldotriacontane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of long-chain hydrocarbons.
Biology: Studied for its role in the cuticular lipids of insects, contributing to their waterproofing and protection against pathogens.
Medicine: Investigated for its potential in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of synthetic waxes and lubricants.
Mechanism of Action
The mechanism of action of 16-Methyldotriacontane is primarily physical rather than biochemical. As a hydrophobic molecule, it forms a barrier on surfaces, preventing water loss and microbial invasion. In biological systems, it integrates into lipid membranes, enhancing their stability and integrity.
Comparison with Similar Compounds
Dotriacontane (C32H66): A straight-chain alkane without methyl branching.
14-Methyldotriacontane (C33H68): A methyl-branched alkane with the methyl group at the 14th carbon position.
2-Methyldotriacontane (C33H68): A methyl-branched alkane with the methyl group at the 2nd carbon position.
Uniqueness: 16-Methyldotriacontane is unique due to its specific branching at the 16th carbon, which can influence its physical properties such as melting point and solubility compared to its straight-chain and differently branched counterparts.
Properties
CAS No. |
58349-85-2 |
|---|---|
Molecular Formula |
C33H68 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
16-methyldotriacontane |
InChI |
InChI=1S/C33H68/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-33(3)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h33H,4-32H2,1-3H3 |
InChI Key |
RVEPSOSMXPLWFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



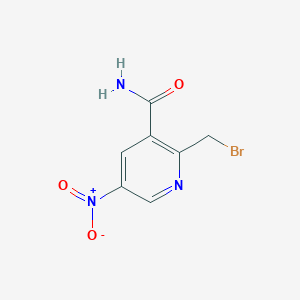
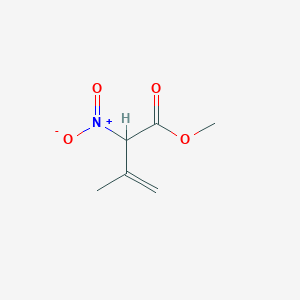
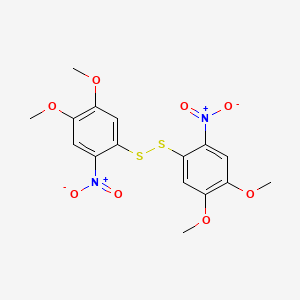

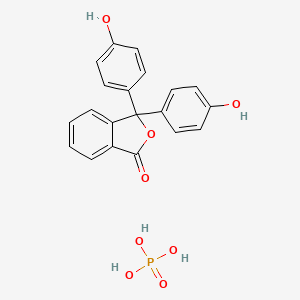
![2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14610453.png)

![9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene](/img/structure/B14610462.png)


